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Abstract
Crinecerfont hydrochloride (also known as NBI-74788) is a selective, orally active, non-

peptide corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2] It has been

developed for the treatment of classic congenital adrenal hyperplasia (CAH) due to 21-

hydroxylase deficiency.[2] Crinecerfont hydrochloride acts on the pituitary gland to reduce

the release of adrenocorticotropic hormone (ACTH), which in turn decreases the production of

adrenal androgens.[3] This novel, glucocorticoid-independent mechanism aims to control the

hyperandrogenism associated with CAH, potentially allowing for a reduction in the

supraphysiologic doses of glucocorticoids typically required for disease management.[4][5] This

document provides a summary of in vivo experimental protocols for crinecerfont
hydrochloride, based on publicly available data from preclinical and clinical studies.

Mechanism of Action
Crinecerfont is a selective antagonist of the corticotropin-releasing factor type 1 (CRF1)

receptor.[6] In congenital adrenal hyperplasia, a deficiency in cortisol production leads to a lack

of negative feedback in the hypothalamic-pituitary-adrenal (HPA) axis, resulting in

oversecretion of CRF and subsequently ACTH.[7] Elevated ACTH levels stimulate the adrenal

glands, leading to excessive production of androgens.[7] By blocking the CRF1 receptor in the

pituitary, crinecerfont reduces ACTH secretion, thereby decreasing the stimulus for adrenal

androgen production.[6]
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Caption: Signaling pathway of Crinecerfont in the HPA axis.

In Vivo Experimental Protocols
Preclinical Studies
Detailed preclinical efficacy studies for crinecerfont in animal models of congenital adrenal

hyperplasia are not extensively published in the public domain. However, general toxicology

and safety pharmacology studies have been conducted in rats and rabbits as part of the drug

development program.[8] Early preclinical studies also indicated that crinecerfont exhibited

antidepressant effects in animal models.[5]

General Preclinical Toxicology Protocol (Rat/Rabbit):

Animal Models: Sprague-Dawley rats and New Zealand White rabbits are commonly used

for toxicology studies.

Administration: Crinecerfont hydrochloride is typically administered orally via gavage.

Dosing: A range of doses are evaluated, including a control group (vehicle only) and multiple

dose levels of crinecerfont. For example, in developmental toxicity studies, pregnant rats

received oral doses up to 2000 mg/kg/day, and pregnant rabbits received up to 1000

mg/kg/day.[8]
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Duration: Studies can range from single-dose acute toxicity to chronic repeated-dose toxicity

studies lasting several months.

Parameters Monitored:

Clinical observations (e.g., changes in behavior, appearance, body weight).

Food and water consumption.

Hematology and clinical chemistry.

Urinalysis.

Gross pathology and histopathology of major organs at necropsy.

Reproductive and Developmental Toxicity: Specific studies in pregnant animals assess for

embryo-fetal toxicity and effects on postnatal development.[8]

Clinical Studies
Crinecerfont has undergone extensive investigation in Phase I, II, and III clinical trials in adult

and pediatric patients with classic CAH.

Phase II Proof-of-Concept Study (Adults):

Study Design: Open-label, multiple-dose, dose-escalation study.[2]

Patient Population: Adults with a confirmed diagnosis of classic 21-hydroxylase deficiency

CAH.[2]

Intervention: Sequential cohorts received different doses of crinecerfont administered for 14

consecutive days.[2]

Key Assessments:

Safety and tolerability.

Pharmacokinetics (PK) of crinecerfont.
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Pharmacodynamics (PD), including changes from baseline in key biomarkers such as

ACTH, 17-hydroxyprogesterone (17-OHP), and androstenedione.[2]

CAHtalyst™ Phase III Clinical Trial Program (Adults and Pediatrics):

The CAHtalyst™ program consisted of two pivotal Phase III studies: one in adults and one in

pediatric patients.

Study Design: Randomized, double-blind, placebo-controlled studies, followed by an open-

label treatment period.[9]

Patient Population:

Adults: Individuals aged 18 years and older with classic CAH.

Pediatrics: Children and adolescents aged 2 to 17 years with classic CAH.[9]

Treatment Protocol:

Screening Period: To determine eligibility.

Randomized, Placebo-Controlled Period (e.g., 24 weeks for adults): Patients are

randomized (e.g., 2:1 ratio) to receive either crinecerfont or placebo, administered orally

twice daily.[7]

Open-Label Treatment Period: All participants receive crinecerfont.

Key Methodologies:

Hormone Level Assessment: Blood samples are collected at specified time points to

measure levels of ACTH, 17-OHP, androstenedione, and other relevant hormones.

Glucocorticoid Dose Titration: A key feature of the Phase III trials is the systematic attempt

to reduce the daily glucocorticoid dose while maintaining androgen control.

Safety Monitoring: Regular monitoring of adverse events, clinical laboratory tests, vital

signs, and electrocardiograms.
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Caption: Phase III clinical trial workflow for Crinecerfont.

Data Presentation
Pharmacokinetic Parameters of Crinecerfont in Adults

Parameter Value Reference

Time to Maximum

Concentration (Tmax)
~4 hours DrugBank Online

Protein Binding ≥99.9% DrugBank Online

Metabolism
Primarily by CYP3A4 and to a

lesser extent CYP2B6
DrugBank Online

Elimination Half-Life Approximately 14 hours DrugBank Online

Apparent Clearance 3.5 L/h DrugBank Online

Excretion ~47.3% in feces, ~2% in urine DrugBank Online

Efficacy of Crinecerfont in Phase II and III Clinical Trials

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1515424?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1515424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Population
Duration of
Treatment

Key Findings Reference

Adults (Phase II) 14 days

Median percent

reductions from

baseline in plasma

ACTH (-54%), serum

17-OHP (-60%), and

serum

androstenedione

(-21%).

[1]

Adolescents (Phase

II)
14 days

Median percent

reductions from

baseline in ACTH

(-57.1%), 17-OHP

(-69.5%), and

androstenedione

(-58.3%).

[10]

Adults (Phase III) 24 weeks

Statistically significant

reduction in daily

glucocorticoid dose

compared to placebo.

63% of patients on

crinecerfont achieved

a physiologic

glucocorticoid dose

versus 18% on

placebo.

[7]

Pediatrics (Phase III) 28 weeks Statistically significant

decrease from

baseline in serum

androstenedione.

Statistically significant

decrease from

baseline in daily

glucocorticoid dose

Neurocrine

Biosciences Press

Release
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while maintaining

androgen control.

Dosing and Administration in Clinical Trials
Adults: The typical dose studied in Phase III trials was 100 mg orally twice daily.

Pediatrics (4 years and older): Dosing is weight-based. For example:

10 kg to <20 kg: 25 mg orally twice daily

20 kg to <55 kg: 50 mg orally twice daily

≥55 kg: 100 mg orally twice daily[8]

Administration: Crinecerfont is administered orally with meals.[10]

Conclusion
The in vivo experimental program for crinecerfont hydrochloride has demonstrated its

efficacy and safety in treating classic congenital adrenal hyperplasia in both adult and pediatric

populations. The well-defined clinical trial protocols have provided robust data supporting its

mechanism of action and clinical utility. While detailed preclinical efficacy studies are not widely

available, the collective evidence from the comprehensive clinical development program has

established crinecerfont as a significant therapeutic advancement for patients with CAH.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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